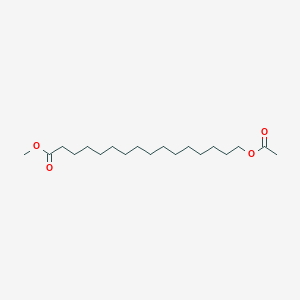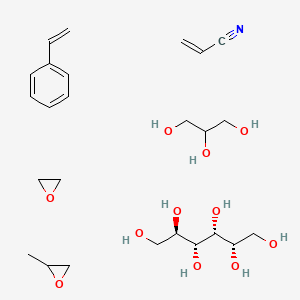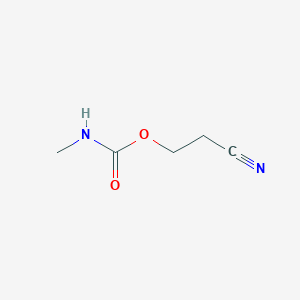
2-Cyanoethyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in oligonucleotide synthesis .
Preparation Methods
2-Cyanoethyl methylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl isocyanate with 2-cyanoethanol under controlled conditions . Industrial production methods often employ similar reactions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyanoethyl methylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can be removed by mild base, making it useful in oligonucleotide synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Transcarbamoylation: This reaction involves the transfer of the carbamate group to another molecule, often catalyzed by tin or indium triflate.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts like tin or indium triflate . The major products formed from these reactions are typically amines, alcohols, and substituted carbamates .
Scientific Research Applications
2-Cyanoethyl methylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanoethyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to participate in hydrogen bonding through the carboxyl group and the backbone NH, making it stable under various conditions .
Comparison with Similar Compounds
2-Cyanoethyl methylcarbamate can be compared with other carbamates like t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) . While Boc and CBz are also used as protecting groups for amines, this compound is unique due to its specific application in oligonucleotide synthesis . Similar compounds include:
t-Butyloxycarbonyl (Boc): Removed by strong acid or heat.
Carboxybenzyl (CBz): Removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc): Removed with an amine base.
These compounds are chosen based on the specific requirements of the synthesis, such as the need for orthogonal protection .
Properties
CAS No. |
71243-31-7 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-cyanoethyl N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(8)9-4-2-3-6/h2,4H2,1H3,(H,7,8) |
InChI Key |
TXIVAJQVUHCWAM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



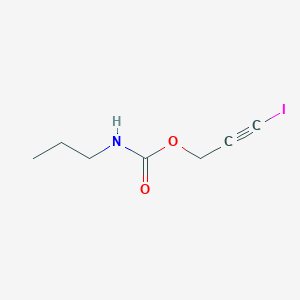
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
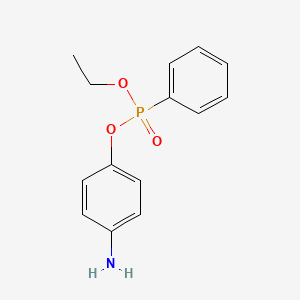
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
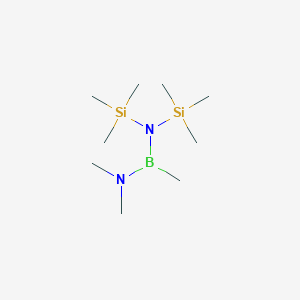

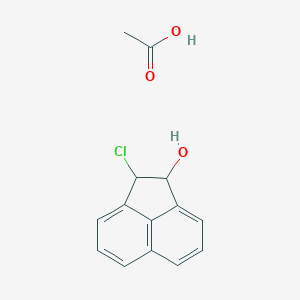
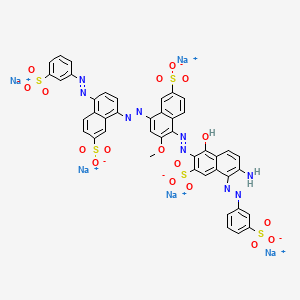
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
